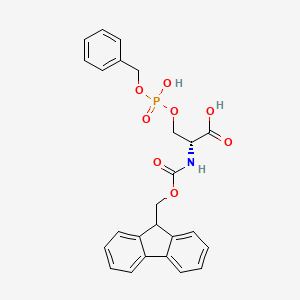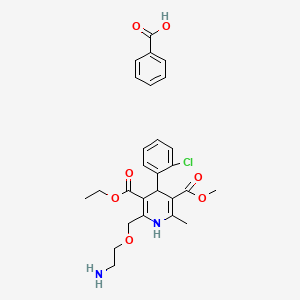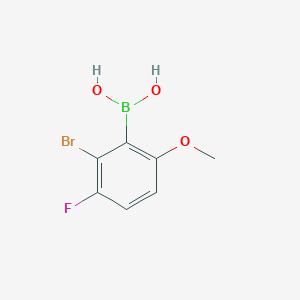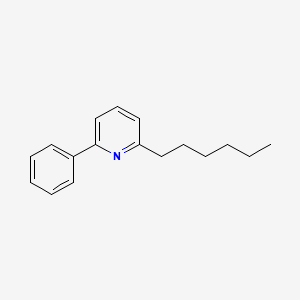
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid
Übersicht
Beschreibung
“(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” is a significant compound within the biomedical sector, holding immense importance in the synthesis of pharmaceutical agents designed to combat a diverse array of illnesses .
Synthesis Analysis
The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes (B (OR) 3, BX 3, aminoborane, arylboronic esters) or the reaction of triarylboranes with a ligand (diol, amino alcohol, etc.) .Molecular Structure Analysis
The molecular formula of “(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” is C11H15BFNO3 .Chemical Reactions Analysis
“(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid” can be used in Suzuki–Miyaura (SM) cross-coupling, which is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date .Wissenschaftliche Forschungsanwendungen
-
Dipeptide Synthesis
- Field : Organic Chemistry
- Application : tert-Butyloxycarbonyl-protected amino acid ionic liquids are used in dipeptide synthesis .
- Method : These ionic liquids are prepared from commercially available tert-butyloxycarbonyl-protected amino acids (Boc-AAILs). The distinctive coupling reagent N, N ′-diethylene- N ′′-2-chloroethyl thiophosphoramide enhances amide formation in the Boc-AAILs without the addition of a base .
- Results : The dipeptides are produced in satisfactory yields in 15 minutes .
-
Polymerization
- Field : Polymer Chemistry
- Application : N-(3-tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride (tBuO2Pr-NCA) has been successfully synthesized and polymerized using primary amine initiators .
- Method : The polymerization proceeds in a controlled manner, with the experimental molecular weight (Mn) agreeing with theoretical values and a narrow molecular weight distribution in a wide range of monomer-to-initiator ratios .
- Results : The cloaked carboxyl groups on the poly(N-(3-tert-butoxy-3-oxopropyl) glycine) can be readily unveiled in mild acidic conditions to yield the poly(N-(2-carboxyethyl) glycine), a structural mimic of poly(glutamic acid) .
-
NMR Studies
- Field : Nuclear Magnetic Resonance (NMR) Spectroscopy
- Application : The tert-butyl group is used as a probe for NMR studies of macromolecular complexes .
- Method : Specific details about the methods of application or experimental procedures were not provided in the source .
- Results : Specific results or outcomes were not provided in the source .
-
Remediation of Marine Oil Spills, Dye Removal and Heavy Metal Sensing
- Field : Environmental Science
- Application : Tert-butylacetic acid based amides are used for the gelation of fuel oils and organic solvents. They have applications in remediation of marine oil spills, dye removal and heavy metal sensing .
- Method : These compounds display phase-selective gelation of oil in the presence of biphasic systems (oil–sea water) when added in powder form as well as in solution form .
- Results : They make excellent candidates for containing oil spills in water bodies .
-
Polymerization of Tert-butyl Acrylate
- Field : Polymer Chemistry
- Application : Living radical polymerization (LRP) of tert-butyl acrylate (tBA) is carried out via dispersion and soap-free emulsion polymerization .
- Method : The polymerization is mediated by cobalt porphyrin [cobalt tetramethoxyphenylporphyrin, (TMOP)Co (ii)] and initiated by 2,2′-azobis [2- (2-imidazolin-2-yl)propane] dihydrochloride (VA-044) .
- Results : The obtained poly (tert-butyl acrylate) (PtBA) particles exhibited good uniformity and controlled particle size whether in the dispersion system or in the soap-free emulsion polymerization .
-
Remediation of Marine Oil Spills, Dye Removal and Heavy Metal Sensing
- Field : Environmental Science
- Application : Tert-butylacetic acid based amides are used for the gelation of fuel oils and organic solvents. They have applications in remediation of marine oil spills, dye removal and heavy metal sensing .
- Method : These compounds display phase-selective gelation of oil in the presence of biphasic systems (oil–sea water) when added in powder form as well as in solution form .
- Results : They make excellent candidates for containing oil spills in water bodies .
-
Polymerization of Tert-butyl Acrylate
- Field : Polymer Chemistry
- Application : Living radical polymerization (LRP) of tert-butyl acrylate (tBA) is carried out via dispersion and soap-free emulsion polymerization .
- Method : The polymerization is mediated by cobalt porphyrin [cobalt tetramethoxyphenylporphyrin, (TMOP)Co (ii)] and initiated by 2,2′-azobis [2- (2-imidazolin-2-yl)propane] dihydrochloride (VA-044) .
- Results : The obtained poly (tert-butyl acrylate) (PtBA) particles exhibited good uniformity and controlled particle size whether in the dispersion system or in the soap-free emulsion polymerization .
Safety And Hazards
The safety data sheet for a similar compound, 5-(tert-Butylcarbamoyl)pyridine-3-boronic acid, advises against food, drug, pesticide or biocidal product use. It also recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding getting the substance in eyes, on skin, or on clothing .
Zukünftige Richtungen
Boronic acids, including “(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid”, are increasingly utilized in diverse areas of research. This includes their interactions with diols and strong Lewis bases as fluoride or cyanide anions, which leads to their utility in various sensing applications . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .
Eigenschaften
IUPAC Name |
[3-(tert-butylcarbamoyl)-4-fluorophenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BFNO3/c1-11(2,3)14-10(15)8-6-7(12(16)17)4-5-9(8)13/h4-6,16-17H,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHTWLZNHMILCQS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)F)C(=O)NC(C)(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660236 | |
| Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(tert-Butylcarbamoyl)-4-fluorophenyl)boronic acid | |
CAS RN |
874219-26-8 | |
| Record name | B-[3-[[(1,1-Dimethylethyl)amino]carbonyl]-4-fluorophenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-26-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-(tert-Butylcarbamoyl)-4-fluorophenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70660236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-Chlorophenyl)propyl]-3-(2-methoxyethoxy)-aniline](/img/structure/B1437173.png)
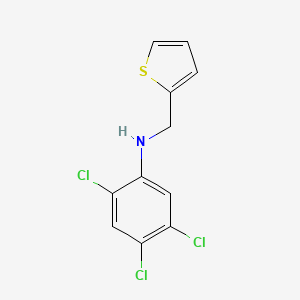
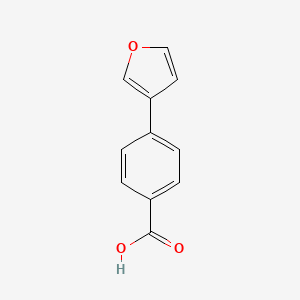
![3-{[(4-Tert-butylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid](/img/structure/B1437178.png)
![5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1437181.png)
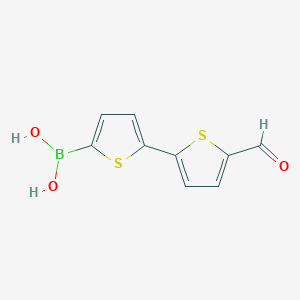
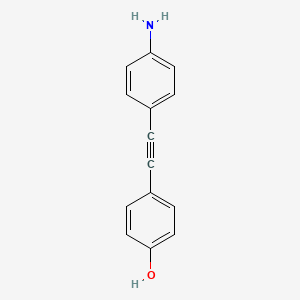
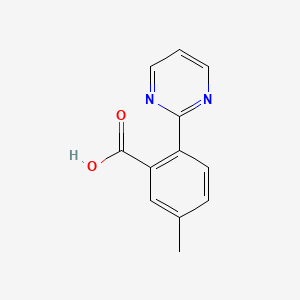
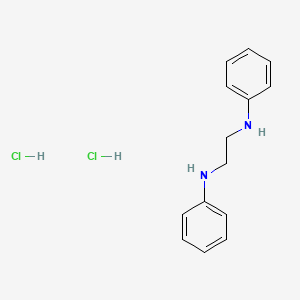
![[2-(2,5-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetic acid](/img/structure/B1437189.png)
